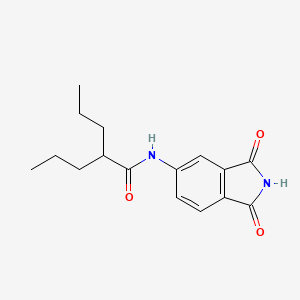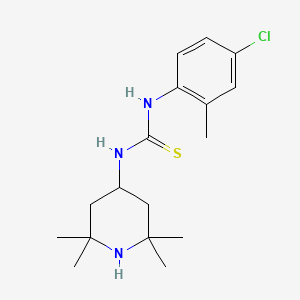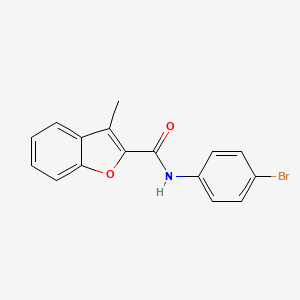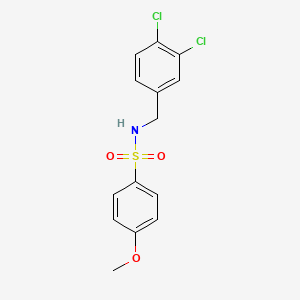
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide, also known as DPI, is a potent and selective inhibitor of protein kinase C (PKC). DPI has been widely used in scientific research for its ability to inhibit PKC activity, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide inhibits PKC activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates and disrupts the signaling pathway regulated by PKC. As a result, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to induce apoptosis in cancer cells and modulate synaptic plasticity in the brain.
Biochemical and physiological effects:
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to induce apoptosis in cancer cells by inhibiting PKC activity and disrupting the signaling pathway that promotes cell survival. In addition, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to modulate synaptic plasticity in the brain by inhibiting PKC activity and regulating the expression of synaptic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide is a potent and selective inhibitor of PKC, making it a valuable tool for investigating the role of PKC in various cellular processes. However, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has some limitations for lab experiments. For example, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide may have off-target effects on other kinases, which may complicate the interpretation of experimental results. In addition, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has poor solubility in aqueous solutions, which may limit its use in some experimental systems.
Zukünftige Richtungen
There are several future directions for the use of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide in scientific research. One direction is to investigate the role of PKC in the regulation of immune cell function. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to modulate the activity of immune cells, and further research may elucidate the molecular mechanisms underlying this effect. Another direction is to develop new PKC inhibitors based on the structure of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide. By modifying the chemical structure of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide, it may be possible to develop more potent and selective PKC inhibitors for use in scientific research and clinical applications.
Synthesemethoden
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide can be synthesized by the reaction of 2-propylpentanoyl chloride with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl) amine in the presence of triethylamine. The reaction yields N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been widely used in scientific research to investigate the role of PKC in various cellular processes. For example, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been used to study the effect of PKC inhibition on cell growth and differentiation in cancer cells. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has also been used to investigate the role of PKC in the regulation of synaptic plasticity in the brain.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-5-10(6-4-2)14(19)17-11-7-8-12-13(9-11)16(21)18-15(12)20/h7-10H,3-6H2,1-2H3,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYMZGZCVDIWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)



![N-(3-chloro-2-methylphenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5705541.png)
![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)


![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)